molecular formula C16H13N5O B7532466 3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one

3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one

Cat. No.: B7532466
M. Wt: 291.31 g/mol
InChI Key: KTMMJFBJLGUHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one, also known as MIBT, is a chemical compound with a benzotriazinone core structure. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology.

Mechanism of Action

3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one is believed to interact with DNA through intercalation, a process in which the compound inserts itself between the base pairs of DNA. This interaction can lead to changes in DNA structure and function, including inhibition of DNA replication and transcription. This compound has also been shown to induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a high binding affinity for DNA, with a binding constant of 1.2 x 10^6 M^-1. It has also been shown to be cell-permeable and non-toxic at low concentrations. However, at higher concentrations, this compound can induce DNA damage and cell death. In vivo studies have shown that this compound can inhibit tumor growth in mice, suggesting its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one is its high selectivity for DNA, which allows for specific detection and manipulation of DNA in biological samples. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one limitation of this compound is its potential for off-target effects, as it can also interact with RNA and other cellular components. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in certain experiments.

Future Directions

Future research on 3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one could focus on developing more selective probes for DNA detection and studying the compound's interactions with other cellular components. Additionally, further investigation into the mechanism of action of this compound could lead to the development of more effective cancer therapeutics. Finally, the potential use of this compound in gene editing technologies, such as CRISPR-Cas9, could also be explored.

Synthesis Methods

3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one can be synthesized through a multistep process involving the condensation of 2-aminopyridine with 2-chloroacetaldehyde, followed by cyclization with 4-nitrobenzoyl chloride, reduction with sodium dithionite, and finally, deprotection with hydrochloric acid. The purity of this compound can be increased through recrystallization and column chromatography.

Scientific Research Applications

3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one has been used as a fluorescent probe for the detection of DNA and RNA in biological samples. It has also been utilized as a tool for studying protein-DNA interactions, as it can selectively bind to DNA and disrupt protein-DNA complexes. Additionally, this compound has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication, making it a potential candidate for cancer treatment.

Properties

IUPAC Name

3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-11-6-7-15-17-12(9-20(15)8-11)10-21-16(22)13-4-2-3-5-14(13)18-19-21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMMJFBJLGUHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.